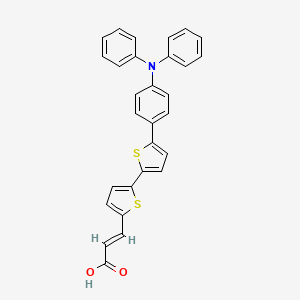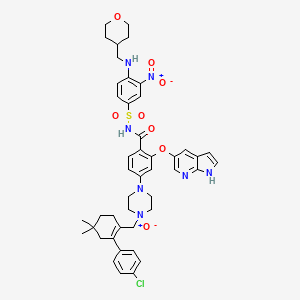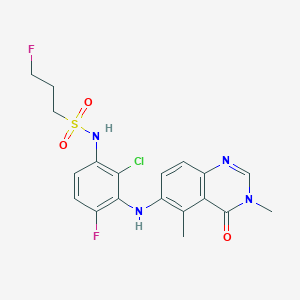
6-Bromo-3-chloro-7-fluoro-2-methyl-1,5-naphthyridin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3-chloro-7-fluoro-2-methyl-1,5-naphthyridin-4-ol is an organic compound with the molecular formula C9H5BrClFN2O. It belongs to the class of 1,5-naphthyridines, which are heterocyclic compounds containing two fused pyridine rings. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms, making it a halogenated derivative of naphthyridine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-chloro-7-fluoro-2-methyl-1,5-naphthyridin-4-ol typically involves multi-step organic synthesis techniques. One common method includes halogenation reactions, where specific halogen atoms are introduced into the naphthyridine ring. For instance, bromination and chlorination can be achieved using reagents like bromine and chlorine gas under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, where the reaction conditions are optimized for yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-chloro-7-fluoro-2-methyl-1,5-naphthyridin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various functional groups like amines or thiols .
Scientific Research Applications
6-Bromo-3-chloro-7-fluoro-2-methyl-1,5-naphthyridin-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of 6-Bromo-3-chloro-7-fluoro-2-methyl-1,5-naphthyridin-4-ol involves its interaction with specific molecular targets. The halogen atoms in the compound can form strong interactions with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets are subject to ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-3-chloro-2-methyl-1,5-naphthyridin-4-ol
- 7-Fluoro-2-methyl-1,5-naphthyridin-4-ol
- 3-Chloro-7-fluoro-2-methyl-1,5-naphthyridin-4-ol
Uniqueness
6-Bromo-3-chloro-7-fluoro-2-methyl-1,5-naphthyridin-4-ol is unique due to the specific combination of bromine, chlorine, and fluorine atoms, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H5BrClFN2O |
|---|---|
Molecular Weight |
291.50 g/mol |
IUPAC Name |
6-bromo-3-chloro-7-fluoro-2-methyl-1H-1,5-naphthyridin-4-one |
InChI |
InChI=1S/C9H5BrClFN2O/c1-3-6(11)8(15)7-5(13-3)2-4(12)9(10)14-7/h2H,1H3,(H,13,15) |
InChI Key |
GTJLBGFHXGMOBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=NC(=C(C=C2N1)F)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(2R)-2-(N-[4-amino-5-(4-methoxybenzoyl)-1,3-thiazol-2-yl]-4-fluoroanilino)propanamide](/img/structure/B11930853.png)

![[(1S,2S,4R,5R)-9-ethyl-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 3-hydroxy-2-phenylpropanoate](/img/structure/B11930878.png)

![5-(Difluoromethyl)-3-({1-[(5-fluoro-2-oxo-1,2-dihydropyridin-3-yl)methyl]-6-oxo-4-(1,1,2,2-tetrafluoroethyl)-1,6-dihydropyrimidin-5-yl}oxy)-2-methylbenzonitrile](/img/structure/B11930888.png)
